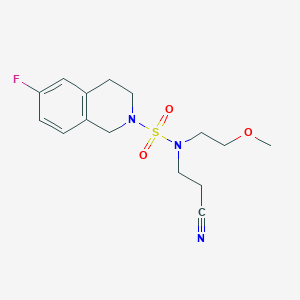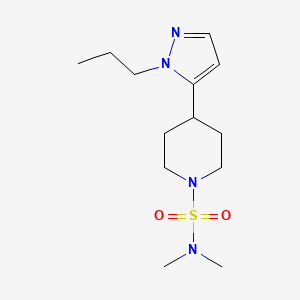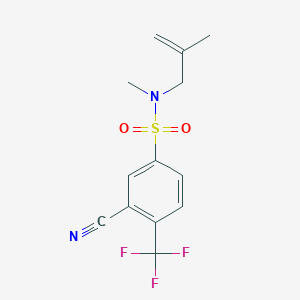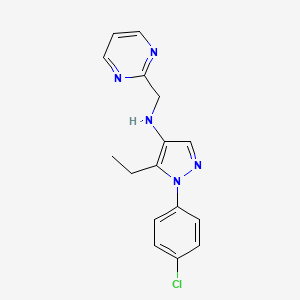
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has been investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide involves the inhibition of FAAH and MAGL enzymes. This leads to an increase in the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), which can bind to cannabinoid receptors in the body. This activation of cannabinoid receptors can result in various physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide are primarily related to its inhibition of FAAH and MAGL enzymes. This results in an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body. These receptors are present in various tissues and organs, including the brain, immune system, and peripheral tissues. The activation of these receptors can result in various physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide has several advantages for lab experiments. It is a potent inhibitor of FAAH and MAGL enzymes, which makes it a useful tool for studying the endocannabinoid system. It has also been found to be relatively stable and easy to handle in laboratory settings.
However, there are also some limitations to the use of this compound in lab experiments. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, the high potency of this compound can make it difficult to determine the optimal concentration for use in experiments.
Future Directions
There are several future directions for the study of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide. One area of research could be the development of more specific inhibitors of FAAH and MAGL enzymes, which could help to minimize off-target effects. Another area of research could be the investigation of the therapeutic potential of this compound in various diseases, such as chronic pain, inflammation, and mood disorders. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of this compound and its effects on the endocannabinoid system.
Synthesis Methods
The synthesis of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide involves the reaction of 4-iodobenzyl cyanide with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide has been investigated for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the regulation of endocannabinoid signaling, which plays a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation.
properties
IUPAC Name |
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O/c13-10-3-1-9(2-4-10)12(5-6-12)11(16)15-8-7-14/h1-4H,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJPCXLXLAFONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)I)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)



![6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)
![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6626459.png)
![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
![N-[3-[[2-(methylamino)-2-oxoethyl]carbamoyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6626472.png)
![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
